molecular formula C24H34N2O4S B2655427 2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide CAS No. 921926-36-5

2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide

Cat. No. B2655427
M. Wt: 446.61
InChI Key: QXWLNCADSDNZLV-UHFFFAOYSA-N
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Description

The compound “2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide” is a complex organic molecule. The asymmetric unit of this compound contains two independent molecules having very similar geometries . The main N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts an almost planar structure .


Synthesis Analysis

The compound was prepared by the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine . More details about the synthesis process are not available in the retrieved documents.


Molecular Structure Analysis

The adamantyl substituent occupies the gauche position relative to the C-N bond of the acetamide moiety . The corresponding N-C-C-C dihedral angles are -100.3 (3) and -96.5 (3)° for the two independent molecules .


Physical And Chemical Properties Analysis

The compound is part of the asymmetric unit of the title compound, C20H24N2O2S . More specific physical and chemical properties are not available in the retrieved documents.

Scientific Research Applications

Cytotoxic Activity

Adamantane derivatives have been explored for their cytotoxic activities against cancer cell lines. A study by Ghorab et al. (2015) synthesized various sulfonamide derivatives with adamantyl moieties and screened them for anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound showed potent activity against breast cancer cell lines, highlighting the potential of adamantane derivatives in cancer therapy (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Anti-Tuberculosis Activity

Another study focused on the synthesis of adamantyl acetamide derivatives and their in vitro anti-tuberculosis activity. Bai et al. (2011) achieved a one-pot synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-adamantylacetamide, which was characterized and shown to have anti-tuberculosis properties (Bai, Y., Wang, L.-j., Chen, Y., Yuan, L., Xu, W., & Sun, T., 2011).

Structural and Fluorescence Studies

Karmakar et al. (2007) investigated the structural aspects and properties of inclusion compounds of amide-containing isoquinoline derivatives. The study focused on the crystal structure and fluorescence emission characteristics of these compounds, providing insights into their potential applications in material science and molecular engineering (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Broad-Spectrum Antibacterial Activity

Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, showcasing the molecular structure and synthesis method. This compound demonstrated effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), indicating the therapeutic potential of adamantane derivatives in addressing antibiotic resistance (Hashimoto, A., Pais, G., Wang, Q., Lucien, E., Incarvito, C., Deshpande, M., Bradbury, B. J., & Wiles, J. A., 2007).

properties

IUPAC Name

2-(1-adamantyl)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4S/c1-30-22-3-2-21-16-26(6-4-20(21)11-22)31(28,29)7-5-25-23(27)15-24-12-17-8-18(13-24)10-19(9-17)14-24/h2-3,11,17-19H,4-10,12-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLNCADSDNZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CC34CC5CC(C3)CC(C5)C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide

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